2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAOLWOBTGMJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, with the CAS number 893990-50-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer activities.
The molecular formula of the compound is , with a molecular weight of 329.4 g/mol. The structure consists of a pyridazine ring, a thioether linkage, and a tetrahydrofuran moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 893990-50-6 |
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with thiol and acetamide precursors. Detailed methodologies can vary based on the specific synthetic route employed.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridazine derivatives. Although specific data for this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that structural features similar to those in this compound could confer similar antimicrobial properties .
Anticancer Activity
The anticancer potential of pyridazine derivatives has been extensively studied. In vitro assays indicate that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, certain pyridazine-based compounds have shown IC50 values in the micromolar range against these cell lines . The mechanism of action often involves apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy : A study evaluated various pyridazine derivatives against E. coli and S. aureus. Compounds exhibiting thioether linkages showed enhanced activity compared to their non-thioether counterparts.
- Results : Minimum Inhibitory Concentration (MIC) values ranged from 62.5 µg/mL to 125 µg/mL for effective compounds.
-
Anticancer Potential : In another investigation, derivatives were tested on HeLa cells, revealing that certain substitutions on the pyridazine ring significantly increased antiproliferative activity.
- Findings : The most active compound demonstrated an IC50 value of approximately 226 µg/mL against HeLa cells, indicating moderate efficacy.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. In silico studies suggest potential interactions with key proteins in bacterial resistance mechanisms and cancer cell signaling pathways.
Comparison with Similar Compounds
Pyridazine vs. Pyrimidoindole Derivatives
Compound 33 (2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide) shares the same N-(tetrahydrofuran-2-yl)methyl substituent but replaces the pyridazine core with a pyrimidoindole system.
Pyridazine vs. Pyridine Derivatives
CD73 inhibitors such as 1b (2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide) and 1c (2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide) feature a pyridine core with biaryl substituents. The pyridazine core in the target compound may offer distinct electronic properties (e.g., reduced electron density) compared to pyridine, influencing enzyme inhibition potency .
Pyridazine vs. Triazinoindole Derivatives
Compounds 23–27 from (e.g., N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) utilize a triazinoindole core. These derivatives exhibit higher molecular weight and planar aromatic systems, which may enhance DNA intercalation or protein binding compared to pyridazine-based analogues .
Substituent-Based Comparisons
N-Substituent Variations
- N-(4-Methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS: 893990-34-6): Replaces the tetrahydrofuran-2-ylmethyl group with a 4-methylthiazole substituent.
- Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Feature electron-withdrawing trifluoromethyl groups, which enhance metabolic stability but reduce solubility compared to the target compound’s tetrahydrofuran moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
